A Comprehensive Guide to the Physicochemical Properties of Ranitidine Hydrochloride for Pharmaceutical Formulation
A Comprehensive Guide to the Physicochemical Properties of Ranitidine Hydrochloride for Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the critical physicochemical properties of Ranitidine (B14927) Hydrochloride (HCl), a histamine (B1213489) H2-receptor antagonist. A thorough understanding of these characteristics is paramount for the successful development of stable, effective, and robust pharmaceutical formulations. This document outlines key parameters, their implications for formulation design, and detailed experimental protocols for their evaluation.
Core Physicochemical Properties
Ranitidine HCl is a white to pale yellow crystalline powder known for its therapeutic efficacy in treating conditions related to gastric acid.[1] However, its inherent properties, such as hygroscopicity and polymorphism, present significant challenges during formulation and manufacturing.[2][3]
A summary of its fundamental properties is presented below.
| Property | Value | References |
| Chemical Name | N-[2-[[[5-(dimethylamino)methyl]-2-furanyl]methyl]thio] ethyl]-N'-methyl-2-nitro-l,1-ethenediamine hydrochloride | [4][5] |
| Molecular Formula | C₁₃H₂₂N₄O₃S · HCl | [4] |
| Molecular Weight | 350.86 g/mol | [4][6][7] |
| pKa | 8.2 (dimethylamino group), 2.7 (side chain) | [5] |
| LogP (calculated) | 1.28 (for the neutral molecule) | [8] |
| BCS Classification | Class III (High Solubility, Low Permeability) | [6][8] |
| Melting Point | Form I: 134-140°C; Form II: 140-144°C | [9][10] |
Solubility Profile
Ranitidine HCl is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability.[6][8] Its high aqueous solubility simplifies the development of immediate-release solid oral dosage forms and liquid formulations.
| Solvent | Solubility | References |
| Water | Freely soluble (660 mg/mL) | [1][8] |
| Phosphate (B84403) Buffer (pH 7.2) | ~10 mg/mL | [4] |
| Methanol | Soluble | [6] |
| Ethanol | Slightly soluble / Sparingly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [6][11] |
| Acetic Acid | Soluble | [6] |
| Chloroform | Insoluble / Practically insoluble | [1][6] |
Solid-State Characterization
The solid-state properties of Ranitidine HCl are critical to its stability, processability, and bioavailability.
3.1 Polymorphism Ranitidine HCl is known to exist in at least two polymorphic forms, designated as Form I and Form II.[12][13]
-
Form I: The metastable form with a melting point of 134-140°C.[9][10]
-
Form II: The thermodynamically more stable form, with a higher melting point of 140-144°C.[9][10][13]
The two forms are monotropically related, with Form I having a tendency to convert to the more stable Form II.[13] This transformation can be induced by mechanical stress, such as grinding or milling, and may proceed through an amorphous intermediate.[9][12] The difference in crystal packing between the polymorphs significantly impacts their mechanical properties; Form II exhibits greater plastic deformation, making it more compressible, whereas Form I has poor compressibility but may show greater tablet bonding strength.[14]
3.2 Hygroscopicity Hygroscopicity is a major challenge in the formulation of Ranitidine HCl.[2][3] The drug readily absorbs atmospheric moisture, which can lead to physical changes (deliquescence) and chemical degradation.[2][15]
-
Effect of Humidity: Moisture absorption is highly dependent on the relative humidity (RH). At 75% RH, moisture uptake is significantly higher than at 22% RH.[15]
-
Formulation Strategies: To mitigate hygroscopicity, formulators often employ strategies such as:
-
Film Coating: A protective barrier to limit moisture ingress.[3]
-
Moisture-Scavenging Excipients: Incorporating materials like partially pregelatinized starch (e.g., Starch 1500) can preferentially absorb available water, thereby protecting the active ingredient.[16]
-
Complexation: Forming complexes with ion-exchange resins has been shown to reduce moisture uptake.[17]
-
Stability Profile
Ranitidine HCl is susceptible to degradation from multiple factors, necessitating careful control during manufacturing and storage.
-
pH and Hydrolysis: The drug degrades significantly in both acidic and basic conditions.[18] Aqueous solutions are reported to be most stable in the pH range of 6.5 to 7.5.[19]
-
Oxidative Degradation: Ranitidine HCl is vulnerable to oxidative stress.[18]
-
Photostability: The molecule is sensitive to light, particularly UVB radiation, which can induce photodegradation.[19][20] Protection from light is crucial.
-
Moisture and Impurities: The presence of moisture acts synergistically with impurities to dramatically accelerate the degradation rate of crystalline Ranitidine HCl.[1][21] Impurities can promote a phase transition to a more mobile solution phase on the crystal surface, enhancing reactivity.[21]
Formulation Considerations & Excipient Compatibility
The physicochemical properties of Ranitidine HCl dictate specific formulation and processing requirements. Due to its hygroscopicity and light sensitivity, wet granulation can be challenging, and protective measures like film coating are often necessary.[3]
Excipient selection is critical, as incompatibilities can compromise stability.
-
Potentially Incompatible Excipients: Studies under accelerated conditions have suggested potential incompatibilities with excipients such as butylated hydroxytoluene (BHT), polyethylene (B3416737) glycol (PEG) 6000, povidone (PVP), hydroxypropyl methylcellulose (B11928114) (HPMC), microcrystalline cellulose, and magnesium stearate.[22][23]
-
Beneficial Excipients: Some excipients can enhance stability. Starch 1500 acts as a moisture scavenger.[16] Excipients like lactose (B1674315) and aerosil-200 have been shown to absorb less moisture in blends compared to others.[15]
Key Experimental Protocols
This section provides methodologies for assessing the critical physicochemical attributes of Ranitidine HCl.
6.1 Protocol: Polymorph Identification by XRPD and DSC
-
Objective: To identify and differentiate between Form I and Form II of Ranitidine HCl.
-
X-Ray Powder Diffraction (XRPD):
-
Gently place the powder sample onto the sample holder, ensuring a flat, even surface. Avoid excessive pressure to prevent polymorphic transformation.
-
Collect the diffraction pattern over a 2θ range of 5° to 40°.
-
Compare the resulting diffractogram with reference patterns. Form II is characterized by two high-intensity peaks at approximately 20.2° and 23.5° (2θ), where Form I shows no peaks.[12]
-
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow to observe endothermic events corresponding to melting.
-
A sharp endotherm around 134-140°C indicates Form I, while a melt at 140-144°C indicates Form II.[9][10]
-
6.2 Protocol: Stability-Indicating HPLC Method
-
Objective: To quantify Ranitidine HCl and separate it from its degradation products.[18]
-
Chromatographic Conditions (example):
-
Forced Degradation Procedure:
-
Prepare solutions of Ranitidine HCl in various stress media.
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 30 minutes.[18]
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.[18]
-
Oxidation: 1.0% H₂O₂ at 60°C for 30 minutes.[18]
-
Photodegradation: Expose the drug solution to UV light.
-
Thermal Degradation: Heat the solid drug or solution.
-
Analyze all stressed samples using the HPLC method to confirm that degradation peaks are resolved from the main Ranitidine peak.
-
6.3 Protocol: Hygroscopicity Assessment
-
Objective: To determine the moisture uptake of Ranitidine HCl under controlled humidity.[3]
-
Methodology (Weight Gain):
-
Accurately weigh a sample of Ranitidine HCl (e.g., 100 mg) into a tared container.
-
Place the sample in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[3]
-
Record the weight of the sample at predetermined time intervals.
-
Continue the study until the sample weight becomes constant (reaches equilibrium).
-
Calculate the percent moisture gain relative to the initial weight.
-
6.4 Protocol: Excipient Compatibility Screening
-
Objective: To screen for potential physical or chemical interactions between Ranitidine HCl and selected excipients.[22][23]
-
Methodology (DSC & FTIR):
-
Prepare 1:1 (w/w) binary mixtures of Ranitidine HCl with each test excipient.
-
Store the mixtures under accelerated conditions (e.g., 40°C / 75% RH) for a specified period (e.g., 3 months).[22]
-
Analyze the stored mixtures, along with pure drug and pure excipient controls, using DSC and FTIR.
-
DSC Analysis: Look for changes in the melting endotherm of the drug, such as shifting, broadening, or disappearance, which may indicate an interaction.[22]
-
FTIR Analysis: Compare the spectra of the mixtures to the spectra of the individual components. The appearance of new peaks or the disappearance of characteristic drug peaks suggests a chemical interaction.[22]
-
References
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- 2. researchgate.net [researchgate.net]
- 3. omicsonline.org [omicsonline.org]
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- 5. Ranitidine | 66357-35-5 [chemicalbook.com]
- 6. Ranitidine Hydrochloride CAS#: 66357-59-3 [m.chemicalbook.com]
- 7. Ranitidine hydrochloride, Selective H2 antagonist (CAS 66357-59-3) | Abcam [abcam.com]
- 8. fip.org [fip.org]
- 9. researchgate.net [researchgate.net]
- 10. Stability of polymorphic forms of ranitidine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterisation of two polymorphic forms of ranitidine-HCl | The Infrared and Raman Discussion Group [irdg.org]
- 13. researchgate.net [researchgate.net]
- 14. Relationship between crystal structure and mechanical properties of ranitidine hydrochloride polymorphs - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. colorcon.com [colorcon.com]
- 17. Formulation design of ranitidine hydrochloride to reduce its moisture absorption characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jfda-online.com [jfda-online.com]
- 21. Phase behavior of ranitidine HCl in the presence of degradants and atmospheric moisture--impact on chemical stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
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